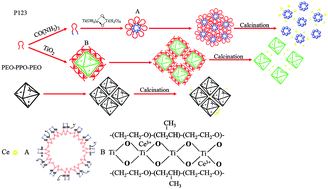One pot synthesis of a highly efficient mesoporous ceria–titanium catalyst for selective catalytic reduction of NO
RSC Advances Pub Date: 2016-08-01 DOI: 10.1039/C6RA17840E
Abstract
Mesoporous ceria–titanium catalysts were synthesized by one pot hydrothermal method and used for selective catalytic reduction (SCR) of NO with nearly complete NO conversion over a wide operating temperature range. The outstanding activity of the ceria–titanium catalyst was attributed to the tunable particle size and the efficient control of surface areas and pore volume in the range of 260–400 °C by the modulation of the soft template content. Especially, ceria oxide (CeO2) active centers being highly dispersed and titanium oxide (TiO2) with sufficient surface areas and uniform pore canals are the main reasons for the excellent SCR performance. For a series of catalysts, H-Ce0.2TiOx-2 exhibited nearly complete NO conversion (99%) in the range of 260 °C to 400 °C, with excellent stability and desired resistance to H2O. In addition, we discussed the reaction and deactivation mechanisms of ceria–titanium catalysts for the SCR, resulting from better redox ability and abundant acid sites. In view of the simple process and outstanding stability of mesoporous ceria–titanium catalysts, this could be treated as an ideal candidate for real applications.


Recommended Literature
- [1] Binder-free mechanochemical metal–organic framework nanocrystal coatings†
- [2] Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs
- [3] Catalytic asymmetric construction of tetrasubstituted carbon stereocenters by conjugate addition of dialkyl phosphine oxides to β,β-disubstituted α,β-unsaturated carbonyl compounds†
- [4] Immobilization of platinum(ii) and palladium(ii) complexes on metal oxides by sol–gel processing and surface modification using bifunctional phosphine–phosphonateesters
- [5] Synthesis of cassane-type diterpenes from abietane compounds: the first synthesis of taepeenin F†
- [6] Specific capture and intact release of breast cancer cells using a twin-layer vein-shaped microchip with a self-assembled surface†
- [7] On the use of mixtures of organotin species for catalytic enantioselective ketone allylation—a detective story†
- [8] Controlled 2H/1T phase transition in MoS2 monolayers by a strong interface with M2C MXenes: a computational study†
- [9] The synthesis of emetine and related compounds. Part VIII. The synthesis of tubulosine and isotubulosine
- [10] Determination of malondialdehyde in traditional fish products by HPLC

Journal Name:RSC Advances
Research Products
-
CAS no.: 102110-73-6
-
CAS no.: 10445-91-7









